molecular formula C20H16N2 B2910270 2-(Biphenyl-4-ylmethyl)-1H-benzimidazole CAS No. 68321-03-9

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole

Cat. No.: B2910270
CAS No.: 68321-03-9
M. Wt: 284.362
InChI Key: MZOYCNRIPAARRB-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a biphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-ylmethyl)-1H-benzimidazole typically involves the reaction of 2-(biphenyl-4-ylmethyl)benzene-1,3-diamine with suitable reagents under controlled conditions. One common method includes the cyclization of the diamine precursor in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amines or reduce carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving benzimidazole derivatives.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-ylmethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl and benzimidazole moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.

    2-(Biphenyl-4-ylmethyl)-1H-tetrazole: Contains a tetrazole ring, which can exhibit different reactivity and biological activity.

    2-(Biphenyl-4-ylmethyl)-1H-pyrrole: Features a pyrrole ring, which can influence its chemical and biological properties.

Uniqueness

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole is unique due to the presence of both the biphenyl and benzimidazole moieties, which confer distinct chemical and biological properties

Biological Activity

2-(Biphenyl-4-ylmethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family, characterized by its unique structure featuring a biphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study showed that related compounds could induce apoptosis in cancer cell lines, suggesting a mechanism involving the inhibition of specific signaling pathways associated with cell survival .

Case Study : In an experimental setup involving tumor-bearing mice, derivatives of benzimidazole were shown to suppress tumor growth effectively. The IC50_{50} values for these compounds ranged significantly, indicating varying levels of potency against different cancer types .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Benzimidazole derivatives are known to inhibit bacterial growth by targeting essential cellular processes. For instance, studies have shown that certain derivatives can inhibit the synthesis of bacterial cell walls and interfere with metabolic pathways crucial for bacterial survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructure TypeUnique Features
1H-BenzimidazoleBasic structureNo additional substitutions
TelmisartanBenzimidazole derivativeKnown PPARγ agonist with antihypertensive properties
2-(Phenyl)-1H-benzimidazoleBenzimidazole with phenylSimplified structure compared to biphenyl derivative
4-MethylbenzimidazoleMethyl-substitutedExhibits different biological activity patterns

This table highlights how the biphenyl substitution in this compound may enhance its biological activity compared to simpler derivatives.

The mechanism underlying the biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For anticancer applications, it may induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins. In antimicrobial contexts, it likely disrupts bacterial cell wall synthesis or inhibits key enzymatic functions necessary for bacterial growth .

Research Findings and Future Directions

Despite its promising features, there is a noted scarcity of extensive research specifically focused on this compound. Most available literature discusses broader classes of benzimidazole derivatives rather than this specific compound. Future research should aim at:

  • In vitro and in vivo studies : To better elucidate the pharmacological profiles and safety profiles.
  • Structure-activity relationship (SAR) studies : To optimize the compound's efficacy and reduce potential side effects.
  • Exploration in patent databases : This could reveal novel applications or formulations involving this compound.

Properties

IUPAC Name

2-[(4-phenylphenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOYCNRIPAARRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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